

Spectroscopic analysis to confirm the structure of 2-Bromo-6-(bromomethyl)pyridine

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Compound of Interest

Compound Name: 2-Bromo-6-(bromomethyl)pyridine

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Spectroscopic Analysis of 2-Bromo-6-(bromomethyl)pyridine: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of **2-Bromo-6-**

(bromomethyl)pyridine, a key building block in synthetic chemistry and drug discovery. Due to the limited availability of experimental spectroscopic data for this specific compound in publicly accessible literature, this guide presents predicted ¹H NMR data alongside experimentally confirmed data for structurally similar and relevant pyridine derivatives. This comparative approach allows for a reasoned estimation of the expected spectral features of **2-Bromo-6-** (bromomethyl)pyridine and provides a valuable resource for its characterization.

Comparison of Spectroscopic Data

The following tables summarize the available ¹H NMR, ¹³C NMR, and mass spectrometry data for **2-Bromo-6-(bromomethyl)pyridine** and its analogues.

Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)



Compound	Chemical Shift (δ) and Multiplicity
2-Bromo-6-(bromomethyl)pyridine (Predicted)	7.84 (t, J = 7.9 Hz, 1H), 7.69 (d, J = 7.8 Hz, 1H), 7.60 (d, J = 7.8 Hz, 1H), 4.50 (s, 2H)[1]
2,6-Bis(bromomethyl)pyridine	7.71-7.68 (dd, J=7.5, 8.0 Hz, 1H), 7.38-7.36 (d, J=8.0 Hz, 2H), 4.53 (s, 4H)[2]
2-Bromo-6-(chloromethyl)pyridine	7.69 (t, J=7.8 Hz, 1H), 7.48 (d, J=7.7 Hz, 1H), 7.35 (d, J=7.8 Hz, 1H), 4.63 (s, 2H)
2-Bromo-6-methylpyridine	Data available from commercial suppliers.[3]

Note: The ¹H NMR data for **2-Bromo-6-(bromomethyl)pyridine** is predicted and should be confirmed by experimental analysis.

Table 2: 13C NMR Spectroscopic Data (Solvent: CDCl3)

Compound	Chemical Shift (δ)
2-Bromo-6-(bromomethyl)pyridine	No experimental data available.
2,6-Bis(bromomethyl)pyridine	157.0, 138.4, 123.1, 33.8[2]
2-Bromo-6-(chloromethyl)pyridine	157.8, 141.4, 139.4, 127.5, 121.6, 45.7[4]
2-Bromopyridine	Data available.[5]

Table 3: Mass Spectrometry Data

Compound	m/z (Method)
2-Bromo-6-(bromomethyl)pyridine	M.Wt: 250.92[6][7]
2,6-Bis(bromomethyl)pyridine	263.90193 (LC-TOF, M+H+)[2]
2-(Bromomethyl)pyridine	Data available from NIST Mass Spectrometry Data Center.[8]



Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are standard procedures and may be adapted based on the specific instrumentation available.

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Spectroscopy:
 - Instrument: A 400 MHz or higher field NMR spectrometer.
 - Parameters:
 - Number of scans: 16-64
 - Relaxation delay: 1.0 s
 - Pulse width: 30-45°
 - Acquisition time: 3-4 s
 - Spectral width: -2 to 12 ppm
- ¹³C NMR Spectroscopy:
 - Instrument: A 100 MHz or higher field NMR spectrometer.
 - Parameters:
 - Number of scans: 1024-4096
 - Relaxation delay: 2.0 s
 - Pulse width: 30°



Acquisition time: 1-2 s

Spectral width: -10 to 220 ppm

Decoupling: Proton-decoupled

2. Mass Spectrometry (MS)

• Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Instrumentation:

- For Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI): A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer.
- For Electron Ionization (EI): A gas chromatograph coupled to a mass spectrometer (GC-MS).

• Parameters (ESI/APCI):

Ionization mode: Positive or negative, depending on the analyte.

o Capillary voltage: 3-4 kV

Nebulizer pressure: 30-50 psi

Drying gas flow: 5-10 L/min

Drying gas temperature: 300-350 °C

• Parameters (GC-MS - EI):

Injector temperature: 250 °C

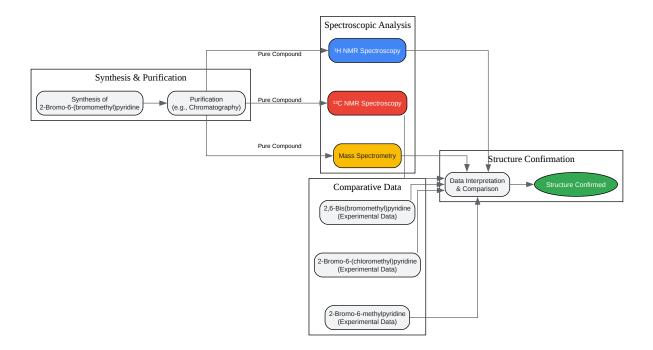
 Oven temperature program: Start at a suitable temperature (e.g., 50 °C) and ramp up to a final temperature (e.g., 280 °C).

Ionization energy: 70 eV



Workflow and Logic

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of **2-Bromo-6-(bromomethyl)pyridine**, incorporating the comparative analysis with its analogues.



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Workflow for the spectroscopic confirmation of **2-Bromo-6-(bromomethyl)pyridine**.



This guide highlights the importance of a multi-technique spectroscopic approach and the utility of comparative analysis with known compounds for the structural elucidation of novel or less-characterized molecules. For definitive structural confirmation of **2-Bromo-6-** (bromomethyl)pyridine, obtaining experimental spectroscopic data is highly recommended.

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